molecular formula C14H17N5O B2405515 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 2034511-14-1

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2405515
CAS No.: 2034511-14-1
M. Wt: 271.324
InChI Key: QNNZPZCRMZYLJK-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound featuring a pyrazine ring, a pyrazole ring, and a cyclobutanecarboxamide moiety

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds interact with their targets, leading to significant activity against Mycobacterium tuberculosis .

Biochemical Pathways

It’s known that similar compounds have exhibited significant anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.

Pharmacokinetics

The synthesis of similar compounds has been reported , which could provide a basis for further studies on the pharmacokinetics of this compound.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a bactericidal effect.

Action Environment

The synthesis of similar compounds has been reported under different reaction conditions , suggesting that the reaction conditions may influence the properties and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of solvents like toluene and catalysts like I2 and TBHP, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, interacting with biological targets.

    Medicine: The compound could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine and pyrazole derivatives, such as:

Uniqueness

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is unique due to its combination of a pyrazine ring, a pyrazole ring, and a cyclobutanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(11-2-1-3-11)17-7-9-19-8-4-12(18-19)13-10-15-5-6-16-13/h4-6,8,10-11H,1-3,7,9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNZPZCRMZYLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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